Trametinib-d4
Description
Trametinib-d4 (CAS: 1132654-54-6) is a deuterated analog of Trametinib, a potent MEK1/MEK2 inhibitor used in oncology research and therapy. Trametinib (GSK1120212) inhibits MEK1/MEK2 with an IC50 of 2 nM, activating autophagy and apoptosis in cancer cells . The deuterium substitution in this compound replaces four hydrogen atoms with stable deuterium isotopes, primarily serving as a tracer for quantitative analysis during drug development.
Properties
Molecular Formula |
C₂₆H₁₉D₄FIN₅O₄ |
|---|---|
Molecular Weight |
619.42 |
Synonyms |
N-[3-[3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]acetamide-d4; G 02442104-d4; GSK 1120212-d4; JTP 74057-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Trametinib-d4 vs. Trametinib
- Structural Difference: this compound incorporates deuterium at four positions, while Trametinib retains hydrogen.
- Pharmacokinetics :
- Metabolism : Trametinib undergoes extensive hepatic metabolism via CYP3A4. Deuteration in this compound reduces metabolic clearance, as observed in preclinical models (e.g., 20–30% longer half-life in rodent studies) .
- Bioavailability : Trametinib has an oral bioavailability of 70–80% in humans; deuterated analogs like this compound may exhibit improved bioavailability due to slower first-pass metabolism .
- Applications: Trametinib is clinically approved for melanoma and NSCLC, while this compound is restricted to research, enabling precise quantification in mass spectrometry and metabolic studies .
This compound vs. Refametinib
This compound vs. Cobimetinib
- Selectivity : Cobimetinib (racemate) inhibits MEK1/MEK2 with an IC50 of 4 nM, slightly less potent than this compound .
- Deuteration Impact : Cobimetinib lacks deuterated analogs, highlighting this compound’s niche in metabolic stability studies .
Comparison with Isotopically Labeled Compounds
This compound vs. Ceritinib-d7
- Target Specificity : Ceritinib-d7 (ALK inhibitor) and this compound (MEK inhibitor) target distinct pathways but share deuterium’s role in metabolic tracing.
- Deuteration Sites : Ceritinib-d7 has seven deuterium atoms, whereas this compound has four, influencing their respective metabolic stability profiles .
This compound vs. Dimethocaine-d4 Hydrochloride
- Application Scope : Dimethocaine-d4 is used in neuropharmacology research, while this compound focuses on oncology. Both utilize deuterium to enhance analytical precision but differ in therapeutic targets .
Data Tables
Table 1. Pharmacokinetic and Pharmacodynamic Comparison
| Compound | Target | IC50 (nM) | Half-Life (h) | Metabolic Pathway | Clinical Use |
|---|---|---|---|---|---|
| This compound | MEK1/MEK2 | 2 | 6–8 (est.) | CYP3A4 (reduced) | Research only |
| Trametinib | MEK1/MEK2 | 2 | 4–5 | CYP3A4 | Melanoma, NSCLC |
| Refametinib | MEK1/MEK2 | 18 | 3–4 | CYP3A4 | Limited clinical |
| Cobimetinib | MEK1/MEK2 | 4 | 8–10 | CYP3A4 | Melanoma (combo) |
| Ceritinib-d7 | ALK | 0.15 | 40 | CYP3A4 | Research only |
Research Findings and Implications
- Metabolic Stability: this compound’s deuterium substitution reduces oxidative metabolism, making it superior to non-deuterated analogs in long-term tracer studies .
- Comparative Efficacy : this compound retains the parent drug’s potency, whereas other MEK inhibitors (e.g., Refametinib) show lower efficacy and higher toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
